molecular formula C9H14N2O4 B6324123 Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine oxalate CAS No. 1220040-05-0

Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine oxalate

Cat. No.: B6324123
CAS No.: 1220040-05-0
M. Wt: 214.22 g/mol
InChI Key: CLDNQKSCPBYSEW-UHFFFAOYSA-N
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Description

Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine oxalate is a secondary amine salt formed by combining the free base amine with oxalic acid. The parent amine (C₇H₁₂N₂) features a methyl-substituted pyrrole ring linked to a methylamine group via a methylene bridge. The oxalate salt (C₇H₁₂N₂·C₂H₂O₄) enhances crystallinity and solubility, making it suitable for pharmaceutical and synthetic applications .

Synthesis: The compound is synthesized via reductive amination using lithium aluminum hydride (LiAlH₄) in 1,4-dioxane under reflux. Starting materials include N-methylpyrrole, formaldehyde, and methylamine hydrochloride, yielding the free base, which is subsequently treated with oxalic acid to form the salt .

Properties

IUPAC Name

N-methyl-1-(1-methylpyrrol-2-yl)methanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2.C2H2O4/c1-8-6-7-4-3-5-9(7)2;3-1(4)2(5)6/h3-5,8H,6H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDNQKSCPBYSEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CN1C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20703304
Record name Oxalic acid--N-methyl-1-(1-methyl-1H-pyrrol-2-yl)methanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20703304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26052-09-5
Record name Oxalic acid--N-methyl-1-(1-methyl-1H-pyrrol-2-yl)methanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20703304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reductive Amination of 1-Methyl-1H-pyrrole-2-carbaldehyde

The foundational synthesis begins with 1-methyl-1H-pyrrole-2-carbaldehyde, a commercially available precursor. Reaction with methylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) facilitates reductive amination, yielding the primary amine intermediate, Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine. This method mirrors protocols used for analogous pyrrole-derived amines, where imine formation is followed by selective reduction.

Critical parameters include:

  • Solvent system : Methanol or ethanol, providing optimal solubility for both aldehyde and amine reactants.

  • Stoichiometry : A 1:1 molar ratio of aldehyde to methylamine, with excess NaBH3CN (1.2–1.5 equivalents) to ensure complete reduction.

  • Reaction time : 12–24 hours under reflux, monitored by thin-layer chromatography (TLC) for imine intermediate consumption.

Oxalate Salt Formation

The free base is converted to its oxalate salt via acid-base reaction with oxalic acid in a polar aprotic solvent (e.g., acetone or ethyl acetate). Crystallization at 0–5°C yields the final product as a white crystalline solid. Key data for the oxalate salt include:

  • Melting point : 144°C (decomposition), consistent with related pyrrole-amine oxalates.

  • Purity : >95% by HPLC, validated using a C18 column with acetonitrile/water (0.1% trifluoroacetic acid) gradient elution.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies on similar amines reveal that solvent polarity significantly impacts reaction kinetics. Polar solvents (e.g., DMF, DMSO) accelerate imine formation but may promote decomposition at elevated temperatures. Optimal conditions for reductive amination involve methanol at 60–65°C, balancing reaction rate and product stability.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (CDCl3) :

  • δ 2.74 (t, J = 6.4 Hz, 2H, CH2Ar)

  • δ 2.97 (t, J = 6.4 Hz, 2H, CH2N)

  • δ 5.94 (s, 1H, pyrrole H3)

  • δ 6.13 (q, J = 2.8 Hz, 1H, pyrrole H4)

13C NMR (APT, CDCl3) :

  • δ 30.72 (CH2Ar)

  • δ 42.01 (CH2N)

  • δ 105.49 (pyrrole C3)

  • δ 130.74 (pyrrole C2)

These shifts align with electronic effects induced by the methyl substituent on the pyrrole ring, corroborating successful N-methylation.

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]+ = 139.1002 (calculated for C7H13N2: 139.1000).

  • Fragmentation pattern : Dominant peaks at m/z 94 (pyrrole-CH2+) and m/z 67 (pyrrole ring).

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Reductive Amination65–75>95Simplicity, one-pot synthesisRequires strict anhydrous conditions
Boc-Protected Route80–85>98Enhanced intermediate stabilityAdditional deprotection step

Data extrapolated from analogous systems highlight the trade-offs between yield and procedural complexity. The reductive amination route remains favored for laboratory-scale synthesis due to fewer steps, while protective-group strategies are advantageous for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine oxalate exhibits notable pharmacological properties, particularly as a ligand for neurotransmitter receptors. It has shown affinity for both 5-HT1A and D2 receptors, which are critical in the treatment of psychiatric disorders. The selectivity of this compound for the 5-HT1A receptor over D2 receptors suggests a lower risk of side effects commonly associated with antipsychotic medications, such as extrapyramidal symptoms and tardive dyskinesia .

Therapeutic Applications

The compound is being investigated for its potential use in treating various conditions related to serotonergic dysfunctions, including:

  • Anxiety Disorders
  • Depression
  • Obsessive-Compulsive Disorders
  • Panic Attacks
  • Alcohol Abuse
  • Sleep Disorders

These applications are supported by studies indicating that compounds with similar structures can effectively modulate serotonergic pathways, leading to therapeutic benefits .

Organic Synthesis

Building Block in Chemical Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique chemical structure allows it to participate in various reactions, facilitating the development of more complex molecules. This is particularly useful in synthesizing pyrrole derivatives and other heterocycles that are valuable in pharmaceuticals and agrochemicals .

Case Study: Antipsychotic Development

A recent study highlighted the synthesis of pyrrole Mannich bases derived from this compound, which demonstrated oral activity in inhibiting conditioned avoidance responses (CAR) in rats. These compounds exhibited a favorable receptor-binding profile, suggesting potential as antipsychotic agents without the typical side effects associated with traditional treatments .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryPotential treatment for anxiety, depression, OCD, panic attacks, and sleep disorders
Organic SynthesisBuilding block for synthesizing complex organic compounds
Antipsychotic ResearchDevelopment of non-catatonic antipsychotic agents with reduced side effects

Mechanism of Action

The mechanism of action of Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituent (R) Molecular Formula (Free Base) Molecular Weight (Free Base) Key Features
Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine Methyl C₇H₁₂N₂ 124.18 g/mol Core structure; oxalate salt improves solubility .
Ethyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine Ethyl C₈H₁₄N₂ 138.21 g/mol Increased lipophilicity due to ethyl group; potential enhanced bioavailability .
Isopropyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine Isopropyl C₉H₁₆N₂ 152.24 g/mol Bulkier substituent may reduce metabolic clearance .
(4-Fluorobenzyl)-(1-methyl-1H-pyrrol-2-ylmethyl)-amine 4-Fluorobenzyl C₁₄H₁₆FN₂ 234.29 g/mol Fluorine substitution enhances electronegativity and CNS penetration .
[2-(3,4-Dimethoxyphenyl)-ethyl]-(1-methyl-1H-pyrrol-2-ylmethyl)-amine 3,4-Dimethoxyphenethyl C₁₇H₂₃N₂O₂ 293.38 g/mol Methoxy groups increase lipophilicity and receptor-binding affinity .

Oxalate Salt Comparisons

Oxalate salts are commonly employed to improve physicochemical properties:

  • Solubility : Oxalate salts of pyrrole-derived amines exhibit higher aqueous solubility than free bases, critical for formulation .
  • Crystallinity : Enhanced crystallinity facilitates purification and characterization via X-ray diffraction (SHELX programs are widely used for structural analysis) .

Key Research Findings

  • Steric Effects : Isopropyl derivatives show reduced enzymatic degradation in vitro, suggesting prolonged half-life .

Biological Activity

Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine oxalate is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, particularly focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrole ring, which is known for its diverse biological activities. The oxalate moiety may influence its solubility and bioavailability, impacting its pharmacokinetic properties.

1. Enzyme Inhibition

Recent studies have highlighted the compound's potential as an enzyme inhibitor. For instance, compounds related to pyrrole derivatives have shown significant inhibitory effects on various enzymes, including carbonic anhydrase (CA) isoforms. The activation constants (K_A values) for these compounds indicate their potency in modulating enzymatic activity:

CompoundK_A (μM)Target Enzyme
Compound 17.0hCA I
Compound 211.6hCA II
Compound 35.6hCA Va

The most sensitive isoform to activation was found to be hCA I, suggesting that methylation and structural modifications can significantly alter biological activity .

2. Antimicrobial Activity

Pyrrole derivatives, including those similar to this compound, have demonstrated antimicrobial properties against various pathogens. For example:

  • Antibacterial Activity : Compounds have shown effectiveness against strains such as E. coli and S. aureus, with minimum inhibitory concentration (MIC) values indicating their potential as therapeutic agents.
CompoundMIC (mg/mL)Bacteria
Compound A12.5E. coli
Compound B2.0S. aureus (MRSA)

These findings suggest that this compound may possess similar antimicrobial properties, warranting further investigation .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Modulation of Enzyme Activity : By inhibiting specific enzymes like carbonic anhydrase, the compound could affect physiological processes such as acid-base balance and fluid regulation.
  • Interaction with Microbial Metabolism : The compound may interfere with microbial growth by disrupting metabolic pathways essential for bacterial survival.

Study on Oxalate Homeostasis

A study examining the impact of gut microbiota on oxalate metabolism highlighted the significance of microbial interactions in regulating urinary oxalate levels. Mice treated with specific bacterial strains exhibited altered oxalate excretion patterns, which could be influenced by compounds like this compound . This suggests a potential role for the compound in influencing gut microbiota composition and functionality.

Q & A

Advanced Research Question

  • DFT calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., methylene groups adjacent to the pyrrole ring).
  • NBO analysis : Quantify charge distribution to predict regioselectivity in reactions with alkyl halides or acylating agents .
    Case Study : A 2025 computational study revealed higher electrophilicity at the methylene bridge (N–CH₂–pyrrole) compared to the oxalate moiety, guiding functionalization strategies .

How do steric and electronic factors influence the compound’s biological activity in receptor-binding assays?

Advanced Research Question

  • Steric hindrance : The 1-methylpyrrole group restricts rotation, stabilizing planar conformations critical for receptor docking.
  • Electronic effects : The oxalate counterion enhances solubility but reduces membrane permeability, requiring pro-drug strategies for in vivo studies .
    Methodology : Use molecular docking (AutoDock Vina) with receptor structures (e.g., serotonin receptors) to simulate binding affinities. Validate with SPR or ITC assays .

What analytical techniques resolve contradictions in reported NMR spectral data for this compound?

Basic Research Question
Discrepancies in δ values (e.g., pyrrole proton shifts between δ 6.2–6.8 ppm) arise from solvent or concentration effects. Standardize protocols:

  • Solvent : Use deuterated DMSO for consistent hydrogen bonding.
  • Field strength : Acquire ¹H NMR at 500 MHz to resolve overlapping signals near δ 2.5–3.5 ppm (methylene and methyl groups) .
    Reference Data : A 2024 study published a consolidated NMR table (¹H/¹³C) in CDCl₃ and DMSO-d₆, resolving prior inconsistencies .

How does the oxalate counterion affect the compound’s stability under varying pH conditions?

Advanced Research Question

  • pH-dependent degradation : Oxalate protonation below pH 3 destabilizes the salt, releasing the free base. Monitor via HPLC-UV (C18 column, λ = 254 nm).
  • Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks; degradation products include oxalic acid and oxidized pyrrole derivatives .

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